molecular formula C13H9N3S3 B2934575 3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 620100-96-1

3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B2934575
CAS RN: 620100-96-1
M. Wt: 303.42
InChI Key: MCRJAEYERQMVPU-UHFFFAOYSA-N
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Description

The compound “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are heterocyclic and have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . They are of significant importance in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of Schiff’s bases and their subsequent reaction with ethyl chloroacetate . The specific reactions for the synthesis of “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of 1,2,4-Triazolo[3,4-b][1,3]benzothiazole derivatives through the reaction of 1-hetaryl-4-phenylthiosemicarbazides showcases the compound's versatility in forming various heterocyclic compounds, which could have numerous applications in materials science and pharmaceuticals (R. I. Vas’kevich et al., 2009).

Antimicrobial and Antifungal Applications

  • Novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles synthesized for antifungal applications demonstrated outstanding fungitoxicity, suggesting potential in agricultural sciences and antifungal drug development (Sharu Kukreja et al., 2016).

Anticancer Activity

  • The synthesis and evaluation of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlighted moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer agents (D. Chowrasia et al., 2017).

Biological Evaluation for Other Applications

  • A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines showed inhibitory effects, suggesting broad applications in cancer treatment research (D. A. Ibrahim, 2009).
  • The synthesis of new benzothieno[3,2-d]-1,2,3-triazines and their evaluation as anticancer agents through DNA binding studies indicate a novel class of compounds with potential anticancer properties (A. Lauria et al., 2014).

Corrosion Inhibition

  • Benzothiazole derivatives were studied for their corrosion inhibiting effect against steel in a HCl solution, showing high efficiency and stability, indicating applications in materials science and engineering (Zhiyong Hu et al., 2016).

Future Directions

The future directions for research on “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and related compounds could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . These compounds have significant potential in the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

1-(thiophen-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S3/c1-2-6-11-10(5-1)16-12(14-15-13(16)19-11)18-8-9-4-3-7-17-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJAEYERQMVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=CS4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

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